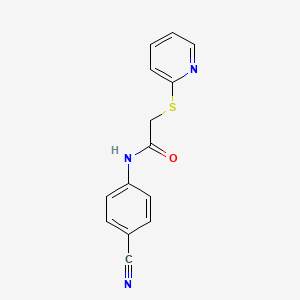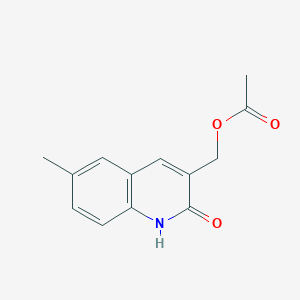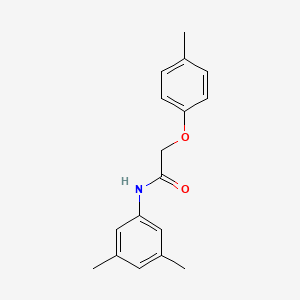![molecular formula C17H15N3O4 B5524334 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)
5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole" belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in material science. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides with various electrophiles. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by treating ethyl mandelate with hydrazine hydrate to yield corresponding acylhydrazides, followed by cyclization in the presence of phosphoryl chloride as a dehydrating agent (Jafari et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can be confirmed using techniques such as FT-IR and NMR spectroscopy. The oxadiazole ring is characterized by its aromaticity and electron-rich nature due to the presence of nitrogen and oxygen atoms. This influences its reactivity and interaction with other molecules (Li Shi-feng, 2007).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the nature of the substituents on the ring. They exhibit valuable biological activities such as antibacterial, antifungal, and cytotoxic effects, which are influenced by the substitution pattern on the oxadiazole ring (E. Jafari et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives, closely related to 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole, have shown promising antimicrobial properties. These compounds, synthesized from acylhydrazide, demonstrated remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Cancer Research
In cancer research, derivatives of 1,3,4-oxadiazole have been investigated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. These compounds, synthesized and evaluated on the NCI-H2066 cell line, showed considerable inhibition of cell growth, with certain derivatives performing comparably to Bevacizumab, a standard treatment (Panchal et al., 2020).
Corrosion Inhibition
Oxadiazole derivatives have been applied in the field of corrosion inhibition, where they have been used to protect mild steel in acidic environments. Studies show these compounds can significantly reduce steel dissolution, providing a promising approach to corrosion protection (Kalia et al., 2020).
Analgesic and Anti-inflammatory Properties
Research has also been conducted on the analgesic and anti-inflammatory properties of 1,3,4-oxadiazole derivatives. These studies found that certain synthesized derivatives exhibit potent analgesic and anti-inflammatory effects, offering potential for new pain and inflammation treatments (Dewangan et al., 2015).
Safety and Hazards
The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, including moving the victim into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, and rinsing with pure water for at least 15 minutes if it comes into contact with eyes .
Propriétés
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-12-6-8-15(9-7-12)23-11-16-18-17(19-24-16)13-4-3-5-14(10-13)20(21)22/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRMLERNVIFXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)